matrin 3

Nuclear Matrix Proteomics Biochemical Characterization

Procure verified Matrin 3 (MATR3, 125 kDa) to ensure experimental fidelity in chromatin architecture and gene regulation studies. Generic substitution fails because lamin proteins localize peripherally and other matrin family members do not replicate Matrin 3's specific interactions with CTCF and the cohesin complex, which are essential for stabilizing chromatin loops. Using validated Matrin 3 protein or antibodies avoids divergent chromatin organization phenotypes and enables accurate modeling of nuclear matrix dynamics, differentiation control, and enhancer-promoter communication.

Molecular Formula C6H7ClN2O2S
Molecular Weight 0
CAS No. 138820-55-0
Cat. No. B1178366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namematrin 3
CAS138820-55-0
Synonymsmatrin 3
Molecular FormulaC6H7ClN2O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Matrin 3 (CAS 138820-55-0): Foundational Characteristics of the 125 kDa Nuclear Scaffolding Protein


Matrin 3, also designated Matr3 or MATR3, is a nuclear matrix protein with an approximate molecular weight of 125 kDa, characterized by a slightly acidic isoelectric point [1]. Identified as a major component of the internal nuclear matrix in rat liver cells, this protein contains two RNA recognition motifs (RRMs) and a matrin-type zinc finger domain, enabling dual DNA and RNA binding functionality [1]. As an inner nuclear scaffolding protein, matrin 3 plays a critical role in maintaining chromatin architecture, regulating gene expression, and coordinating cellular differentiation processes [2]. The protein's primary sequence comprises 845 amino acids and includes a highly acidic domain near the C-terminus, a feature common to other nuclear proteins involved in transcriptional regulation [1].

Matrin 3 (CAS 138820-55-0) Procurement: Why Nuclear Matrix Protein Selection Demands Precision


Generic substitution of matrin 3 with other nuclear matrix proteins, such as lamins or the basic matrin 4, is not feasible due to fundamental differences in molecular weight, charge, and subnuclear localization that directly impact experimental outcomes [1]. While matrin 3 is an internal nucleoplasmic scaffolding protein, lamins are peripherally localized at the nuclear envelope, fulfilling distinct structural and regulatory roles [1]. Moreover, matrin 3's specific interaction with architectural proteins like CTCF and the cohesin complex is not replicated by other matrin family members, leading to divergent chromatin organization and gene expression phenotypes when disrupted [2]. These intrinsic biochemical and functional distinctions necessitate the procurement of verified matrin 3 protein, antibody, or expression construct for accurate modeling of nuclear matrix dynamics and differentiation control.

Matrin 3 (CAS 138820-55-0) Quantitative Differentiation: Head-to-Head Comparisons with Lamins and Matrin Family Members


Molecular Weight and Isoelectric Point Differentiation of Matrin 3 from Matrin 4 and Lamins

Matrin 3 exhibits a molecular weight of 125 kDa and a slightly acidic isoelectric point, contrasting sharply with the basic 105 kDa matrin 4 and the more peripheral nuclear lamins A, B, and C [1]. This distinct physicochemical profile enables unambiguous identification and purification from nuclear matrix extracts, ensuring experimental specificity.

Nuclear Matrix Proteomics Biochemical Characterization

Subnuclear Localization: Interior Nuclear Matrix of Matrin 3 Versus Peripheral Lamins

Indirect immunofluorescence microscopy reveals that matrin 3 localizes strictly to the interior of the nucleus, in contrast to the peripheral nuclear rim localization of lamins A, B, and C [1]. This spatial distinction is maintained across multiple cell types and is independent of extraction conditions, as demonstrated by subfractionation immunoblot experiments showing nearly exclusive recovery of matrin 3 in the internal nuclear matrix fraction [1].

Cell Biology Immunofluorescence Nuclear Architecture

Functional Impact on Erythroid Differentiation: Matrin 3 Loss Accelerates Maturation

Knockout of matrin 3 (Matr3) in murine erythroleukemia (MEL) cells results in accelerated differentiation kinetics, as evidenced by increased hemoglobin-positive cell populations and earlier expression of terminal erythroid markers [1]. This phenotype is not observed with loss of other nuclear matrix proteins and is accompanied by genome-wide alterations in chromatin compartmentalization, specifically a shift from B to A compartments, which is characteristic of differentiating cells [1].

Differentiation Kinetics Chromatin Organization Erythropoiesis

CTCF and Cohesin Occupancy: Matrin 3 Dependency for Chromatin Loop Stability

ChIP-seq analysis demonstrates that matrin 3 physically interacts with CTCF and the cohesin complex, and its loss leads to significantly reduced occupancy of both proteins at a subset of genomic binding sites [1]. This reduction correlates with destabilized chromatin loop domains and altered enhancer-promoter interactions, a phenotype not observed with depletion of other inner nuclear proteins such as NONO or SFPQ [1].

CTCF Cohesin Chromatin Loops Epigenomics

Optimal Application Scenarios for Matrin 3 (CAS 138820-55-0) in Nuclear Matrix and Chromatin Research


Investigating 3D Chromatin Architecture and Loop Dynamics

Utilize matrin 3-specific antibodies or knockout models to dissect the protein's essential role in stabilizing CTCF/cohesin-mediated chromatin loops, as demonstrated by Hi-C and ChIP-seq analyses showing altered compartmentalization and loop domain integrity upon Matr3 loss [2]. This application is particularly suited for researchers studying genome organization, enhancer-promoter communication, and developmental gene regulation, where precise chromatin scaffolding is critical [2].

Modeling Cellular Differentiation and Developmental Transitions

Employ matrin 3 knockout or overexpression systems in erythroid or embryonic stem cell models to examine how this nuclear scaffolding protein negatively regulates differentiation rate and fate commitment, evidenced by accelerated maturation and gene expression changes in Matr3-deficient cells [2]. These models provide a robust platform for screening compounds that modulate chromatin-based differentiation checkpoints [2].

Nuclear Matrix Proteomics and Protein Interaction Studies

Leverage the distinct molecular weight (125 kDa) and interior nuclear localization of matrin 3 to serve as a specific biochemical marker for internal nuclear matrix preparations, enabling unambiguous discrimination from peripheral lamins and other matrin family proteins in 2D-PAGE and immunoblotting workflows [1]. This is essential for studies requiring pure nuclear matrix subfractions or protein interaction mapping within the nucleoplasm [1].

Technical Documentation Hub

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